molecular formula C17H16ClNO4S2 B11438150 5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole

5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole

Cat. No.: B11438150
M. Wt: 397.9 g/mol
InChI Key: MAHQMWQAIFYHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole is a complex organic compound that belongs to the oxazole family This compound is characterized by the presence of a butylthio group, a chlorophenylsulfonyl group, and a furyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.

    Introduction of the Butylthio Group: The butylthio group can be introduced via nucleophilic substitution reactions using butylthiol and suitable leaving groups.

    Attachment of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group can be attached through sulfonylation reactions using chlorophenylsulfonyl chloride and appropriate bases.

    Incorporation of the Furyl Group: The furyl group can be introduced through coupling reactions using furylboronic acid and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the butylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides or thiols under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides, thiols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole has diverse applications in scientific research:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries.

Mechanism of Action

The mechanism of action of 5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including inhibition, activation, or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Butylthio)-4-[(4-methylphenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole
  • 5-(Butylthio)-4-[(4-bromophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole
  • 5-(Butylthio)-4-[(4-nitrophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole

Uniqueness

The uniqueness of 5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole lies in the specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the chlorophenylsulfonyl group, in particular, may enhance its biological activity and selectivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H16ClNO4S2

Molecular Weight

397.9 g/mol

IUPAC Name

5-butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazole

InChI

InChI=1S/C17H16ClNO4S2/c1-2-3-11-24-17-16(19-15(23-17)14-5-4-10-22-14)25(20,21)13-8-6-12(18)7-9-13/h4-10H,2-3,11H2,1H3

InChI Key

MAHQMWQAIFYHHW-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.